2,3,5-Trifluorobenzoic acid
Overview
Description
2,3,5-Trifluorobenzoic acid is a trifluorinated derivative of benzoic acid, characterized by the presence of three fluorine atoms attached to the benzene ring. Its molecular formula is C7H3F3O2, and it has a molecular weight of 176.09 g/mol . This compound is of significant interest in various fields due to its unique chemical properties imparted by the fluorine atoms.
Mechanism of Action
Mode of Action
This property may assist in the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .
Pharmacokinetics
It is known that the pharmacokinetic properties of fluorinated benzoic acids can be favorable, making them useful as intermediates in the synthesis of compounds with high activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trifluorobenzoic acid can be synthesized through several methods. One common approach involves the decarboxylation of 3,4,6-trifluorophthalic anhydride in the presence of a polar aprotic solvent . Another method includes the cyanation of 2,4,5-trifluorobromobenzene using copper cyanide in dimethylformamide, followed by hydrolysis of the resulting nitrile with sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) to monitor and control the synthesis process . The synthesis typically starts with tetrachlorophthalic anhydride, which undergoes hydrolysis, fluorination, and decarboxylation to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and more complex aromatic compounds .
Scientific Research Applications
2,3,5-Trifluorobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzoic acid
- 3,4,5-Trifluorobenzoic acid
- 2,3,6-Trifluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: 2,3,5-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to its isomers. For instance, 2,4,5-Trifluorobenzoic acid is an important intermediate in the synthesis of quinolone antibacterial drugs , while 3,4,5-Trifluorobenzoic acid is used in the synthesis of anticancer drugs . The differences in fluorine atom positioning affect the compound’s reactivity, stability, and overall chemical behavior .
Properties
IUPAC Name |
2,3,5-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZROMDDCPPFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380323 | |
Record name | 2,3,5-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-87-5 | |
Record name | 2,3,5-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trifluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid?
A1: The synthesis of 4-chloro-2,3,5-trifluorobenzoic acid is significant because it introduces a new tetrahalogenated benzoic acid derivative. This compound is structurally related to 2,3,5-trifluorobenzoic acid, sharing a similar fluorination pattern on the benzene ring. The presence of halogens, especially fluorine, can significantly impact a molecule's properties, such as its acidity, lipophilicity, and metabolic stability. Therefore, this new synthesis paves the way for investigating the properties and potential applications of this class of compounds, including this compound, in various fields. []
Q2: How was the structure of 4-chloro-2,3,5-trifluorobenzoic acid confirmed?
A2: The structure of the newly synthesized 4-chloro-2,3,5-trifluorobenzoic acid was confirmed using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Additionally, elemental analysis was performed to verify the elemental composition of the compound. []
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